

Molecular structure of 3,4-Dimethyl-2-hexanol

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An In-Depth Technical Guide to the Molecular Structure of **3,4-Dimethyl-2-hexanol**

For Researchers, Scientists, and Drug Development Professionals

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Abstract

This technical guide provides a comprehensive examination of the molecular structure of **3,4-Dimethyl-2-hexanol** (CAS No: 19550-05-1), a branched secondary alcohol with significant stereochemical complexity.^{[1][2]} This document moves beyond a simple recitation of properties to deliver an in-depth analysis of its structural elucidation, stereoisomerism, synthesis, and characterization through modern spectroscopic techniques. The methodologies and interpretations presented herein are grounded in established chemical principles, offering researchers and drug development professionals a robust framework for understanding and utilizing this compound. We will explore the causality behind experimental choices, from synthetic pathways designed to control stereochemistry to the specific spectroscopic methods required to confirm its intricate three-dimensional architecture.

Core Molecular Framework and Physicochemical Properties

3,4-Dimethyl-2-hexanol is an aliphatic alcohol with the molecular formula $C_8H_{18}O$.^{[2][3][4]} Its structure consists of a six-carbon hexane main chain with methyl groups substituted at the third and fourth positions and a hydroxyl group at the second position, classifying it as a secondary

alcohol.[2] This seemingly simple molecule presents considerable complexity due to the presence of multiple chiral centers, which dictates its spatial arrangement and, consequently, its biological and chemical reactivity.

A summary of its key physicochemical properties is presented below. These values are foundational for its handling, purification, and application in various experimental settings.

Property	Value	Source
Molecular Formula	C ₈ H ₁₈ O	PubChem[1], ChemBK[3]
Molar Mass	130.23 g/mol	PubChem[1], Sigma-Aldrich
CAS Number	19550-05-1	NIST WebBook[5], ChemicalBook[6]
Appearance	Clear, colorless liquid	CymitQuimica[2]
Boiling Point	~171°C (estimate)	ChemBK[3]
Density	~0.84 g/cm ³	ChemBK[3]
Topological Polar Surface Area	20.2 Å ²	PubChem[1]

The Critical Role of Stereoisomerism

The defining structural feature of **3,4-Dimethyl-2-hexanol** is its chirality. The molecule possesses three stereogenic centers at carbons C2, C3, and C4. The number of possible stereoisomers can be calculated using the 2ⁿ rule, where 'n' is the number of chiral centers. For this molecule, this results in 2³ = 8 distinct stereoisomers. These isomers exist as four pairs of enantiomers.

Caption: Structure of **3,4-Dimethyl-2-hexanol** with chiral centers (*) marked.

Understanding the specific stereoisomer is paramount in drug development, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. The relationship between these isomers is not trivial; they are diastereomers of one another (except for their direct mirror images). Diastereomers have different physical properties (e.g., boiling points, solubilities, and NMR spectra), which allows, in principle, for their separation by

methods like fractional distillation or chromatography. Commercially available **3,4-Dimethyl-2-hexanol** is often sold as a mixture of isomers, denoted as "erythro + threo," which refers to the relative stereochemistry at two of the chiral centers.[7]

Synthesis and Stereochemical Control

The synthesis of a specific stereoisomer of **3,4-Dimethyl-2-hexanol** requires a stereoselective approach. A common and versatile method for creating C-C bonds and alcohols is the Grignard reaction.[8] A plausible retrosynthetic analysis suggests the reaction between 2-bromobutane to form a Grignard reagent, which then reacts with propanal, followed by methylation steps; however, a more direct and controllable laboratory synthesis involves the reduction of a ketone precursor.

Experimental Protocol: Synthesis via Ketone Reduction

This protocol describes the synthesis of **3,4-Dimethyl-2-hexanol** from its corresponding ketone, 3,4-dimethyl-2-hexanone. The choice of reducing agent is critical for influencing the stereochemical outcome at the C2 center.

Objective: To synthesize **3,4-Dimethyl-2-hexanol** by reducing 3,4-dimethyl-2-hexanone with sodium borohydride (NaBH_4). This common reducing agent is chosen for its mildness and safety in handling compared to agents like lithium aluminum hydride (LAH), making it suitable for reducing ketones without affecting other potentially sensitive functional groups.

Materials:

- 3,4-dimethyl-2-hexanone
- Sodium borohydride (NaBH_4)
- Methanol (as solvent)
- Diethyl ether (for extraction)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4)

- Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 g of 3,4-dimethyl-2-hexanone in 100 mL of methanol. Cool the solution to 0°C in an ice bath.
- **Reduction:** Slowly add 1.5 g of sodium borohydride to the stirred solution in small portions. The slow addition is a safety measure to control the exothermic reaction and the evolution of hydrogen gas.
- **Reaction Monitoring:** Allow the reaction to stir at 0°C for 1 hour and then at room temperature for an additional 2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the ketone spot.
- **Quenching:** Carefully quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl solution to decompose the excess NaBH₄.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of diethyl ether. The multiple extractions ensure maximum recovery of the product from the aqueous phase.
- **Washing & Drying:** Combine the organic extracts and wash with 50 mL of brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous MgSO₄.
- **Solvent Removal:** Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude **3,4-Dimethyl-2-hexanol**.
- **Purification:** The crude product can be purified by fractional distillation under reduced pressure to separate the alcohol from any unreacted ketone and high-boiling impurities.

Caption: Workflow for the synthesis of **3,4-Dimethyl-2-hexanol** via ketone reduction.

Spectroscopic Characterization and Structural Validation

Confirming the structure of the synthesized product and determining its isomeric composition requires a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective tool for identifying key functional groups. For **3,4-Dimethyl-2-hexanol**, the primary diagnostic peak is the hydroxyl (-OH) group.

- Principle: The O-H bond in an alcohol absorbs infrared radiation, causing it to stretch. Hydrogen bonding between alcohol molecules causes this absorption to be very broad.
- Expected Spectrum: A strong, broad absorption band is expected in the region of 3200-3600 cm^{-1} .^[9] Additionally, C-H stretching absorptions from the alkyl framework will appear around 2850-3000 cm^{-1} . The absence of a strong carbonyl (C=O) peak around 1715 cm^{-1} confirms the complete reduction of the ketone precursor.

Absorption Band (cm^{-1})	Bond	Functional Group
3200-3600 (Broad)	O-H Stretch	Alcohol
2850-3000 (Strong)	C-H Stretch	Alkane
1375-1450	C-H Bend	Alkane
1050-1150	C-O Stretch	Secondary Alcohol

Data sourced from NIST Chemistry WebBook and general spectroscopic principles.^{[9][10]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. Both ^1H and ^{13}C NMR are essential for full characterization.

- ^1H NMR: This technique provides information about the number of different types of protons and their neighboring environments. The spectrum of **3,4-Dimethyl-2-hexanol** is complex due to the diastereotopic nature of many protons. Key expected signals include:
 - A broad singlet for the hydroxyl (-OH) proton (its chemical shift is variable).

- A multiplet for the proton on C2 (the carbon bearing the -OH group), shifted downfield (~3.5-4.0 ppm).
- Several overlapping multiplets for the protons on C3, C4, and the CH₂ group.
- Multiple doublets and a triplet for the terminal methyl groups.
- ¹³C NMR: This provides the number of non-equivalent carbons. For **3,4-Dimethyl-2-hexanol**, eight distinct signals are expected, corresponding to the eight carbon atoms. The carbon attached to the oxygen (C2) will be the most downfield-shifted among the sp³ carbons (~65-75 ppm).
- Advanced NMR (COSY, HSQC): For an unambiguous assignment of all proton and carbon signals in such a complex molecule, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are indispensable.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint.

- Principle: In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, forming a molecular ion (M⁺•) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is measured.
- Expected Fragmentation:
 - Molecular Ion (M⁺•): A peak at m/z = 130, corresponding to the molecular weight of C₈H₁₈O.^{[4][5]} This peak may be weak or absent in the EI spectrum of alcohols.
 - Loss of Water: A peak at m/z = 112 (M-18), resulting from the dehydration of the alcohol.
 - Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen is a common fragmentation pathway for alcohols. For **3,4-Dimethyl-2-hexanol**, this would lead to a prominent peak at m/z = 45 from the [CH(OH)CH₃]⁺ fragment.
 - Alkyl Fragments: Various peaks corresponding to the loss of alkyl groups, such as C₂H₅ (M-29) and C₃H₇ (M-43), will also be present.

m/z	Proposed Fragment	Significance
130	$[\text{C}_8\text{H}_{18}\text{O}]^{+\bullet}$	Molecular Ion
112	$[\text{C}_8\text{H}_{16}]^{+\bullet}$	Loss of H_2O
87	$[\text{M} - \text{C}_3\text{H}_7]^+$	Loss of propyl group
45	$[\text{C}_2\text{H}_5\text{O}]^+$	Alpha-cleavage

Fragmentation data based on NIST Mass Spectrometry Data Center and established principles.[\[5\]](#)[\[11\]](#)

Analytical Workflow: Structural Confirmation

Caption: A comprehensive analytical workflow for the structural validation of **3,4-Dimethyl-2-hexanol**.

Conclusion and Future Outlook

The molecular structure of **3,4-Dimethyl-2-hexanol** is a prime example of how subtle changes in atomic arrangement can lead to significant chemical complexity. Its three chiral centers give rise to a family of eight stereoisomers, making stereocontrolled synthesis and rigorous analytical characterization essential for any application in research or drug development. This guide has detailed the foundational principles and practical protocols for its synthesis and structural elucidation using IR, NMR, and Mass Spectrometry. By understanding the causality behind these experimental choices, researchers can confidently synthesize, identify, and utilize specific isomers of this versatile secondary alcohol in the pursuit of novel chemical entities and therapeutic agents.

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